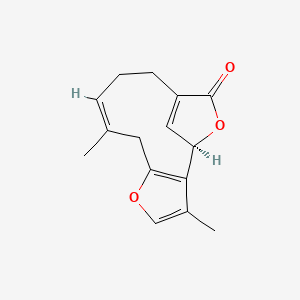

Neolinderalactone

描述

Contextualization within the Furanosesquiterpenoid Class

Furanosesquiterpenoids can be broadly categorized based on their underlying sesquiterpene skeleton, such as germacrane (B1241064), eudesmane, elemane, and guaiane (B1240927) types. nih.gov Neolinderalactone belongs to the germacrane type of furanosesquiterpenoids. acs.orgliverpool.ac.ukacs.org Germacrane sesquiterpenoids are characterized by a ten-membered ring. acs.org this compound, along with compounds like linderalactone (B1675478) and isolinderalactone, are examples of furanogermacranolides found in plants of the family Lauraceae. liverpool.ac.uk The presence of the furan (B31954) ring fused to the sesquiterpene structure is a defining feature of this class, influencing their chemical properties and biological interactions.

Significance of Natural Products in Chemical Biology Research

Natural products have historically played a crucial role in chemical biology and drug discovery. nih.govresearchgate.netnih.govresearchgate.net Their significance stems from their immense structural diversity and their evolution over billions of years to interact with biological macromolecules with high affinity and specificity. nih.govresearchgate.net This inherent bioactivity makes natural products invaluable tools for probing biological pathways, identifying novel drug targets, and serving as lead compounds for the development of new therapeutic agents. nih.govresearchgate.netresearchgate.net

Compared to synthetic combinatorial libraries, natural products often exhibit a broader diversity in chemical space. nih.gov They have been a rich source of novel compound classes with a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antioxidant properties. researchgate.netnih.govresearchgate.net The study of natural products continues to unveil compounds with unique structures and potent biological effects, contributing significantly to our understanding of biological processes and the development of new medicines. nih.govresearchgate.net

Overview of Research Trajectories for this compound

Research on this compound has primarily focused on its isolation from natural sources, the elucidation of its chemical structure, and the investigation of its biological activities. This compound has been reported in species of the Lindera genus, particularly Lindera pulcherrima var. hemsleyana and Lindera aggregata. nih.gov Lindera aggregata is a well-known plant in traditional Chinese medicine, and phytochemical studies have revealed the presence of numerous sesquiterpenoids, including this compound, which are considered key active components. nih.govresearchgate.net

Studies have also explored the synthesis of this compound, contributing to a deeper understanding of its chemical properties and providing potential avenues for producing the compound. acs.orgacs.orglookchem.com Furthermore, research has aimed to evaluate the pharmacological potential of this compound and other furanosesquiterpenoids from Lindera aggregata, investigating various biological activities. nih.govresearchgate.net These research trajectories highlight the ongoing efforts to understand the chemistry and potential therapeutic applications of this furanosesquiterpenoid.

Here is a table summarizing some key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆O₃ | PubChem nih.gov |

| Molecular Weight | 244.28 g/mol | PubChem nih.gov |

| PubChem CID | 12311262 | PubChem nih.gov |

| Source Plants | Lindera pulcherrima var. hemsleyana, Lindera aggregata | PubChem nih.gov, |

| Compound Type | Furanosesquiterpenoid, Germacrane type | nih.gov, acs.orgliverpool.ac.ukacs.org |

Structure

3D Structure

属性

分子式 |

C15H16O3 |

|---|---|

分子量 |

244.28 g/mol |

IUPAC 名称 |

(1R,8Z)-3,8-dimethyl-5,14-dioxatricyclo[10.2.1.02,6]pentadeca-2(6),3,8,12(15)-tetraen-13-one |

InChI |

InChI=1S/C15H16O3/c1-9-4-3-5-11-7-13(18-15(11)16)14-10(2)8-17-12(14)6-9/h4,7-8,13H,3,5-6H2,1-2H3/b9-4-/t13-/m1/s1 |

InChI 键 |

LWCKQMHMTSRRAA-VVOKDJNJSA-N |

SMILES |

CC1=CCCC2=CC(C3=C(C1)OC=C3C)OC2=O |

手性 SMILES |

C/C/1=C/CCC2=C[C@H](C3=C(C1)OC=C3C)OC2=O |

规范 SMILES |

CC1=CCCC2=CC(C3=C(C1)OC=C3C)OC2=O |

同义词 |

isolinderalactone linderalactone |

产品来源 |

United States |

Isolation and Advanced Structural Elucidation of Neolinderalactone

Isolation Methodologies from Natural Sources

The isolation of neolinderalactone from natural sources typically involves a series of steps aimed at extracting the compound from plant material and then purifying it from other co-occurring substances. The primary source for this compound is the root of Lindera aggregata (Sims) Kosterm., also known as Radix Linderae nih.govms-editions.cl.

Extraction Techniques and Solvent Systems

The initial step in isolating this compound involves extracting compounds from the plant material. Various extraction techniques can be employed, including traditional methods and more modern approaches frontiersin.orgfrontiersin.org. Organic solvent extraction is a common method used for isolating natural products like sesquiterpenes frontiersin.orgfrontiersin.org. The choice of solvent system is crucial for efficient extraction and depends on the polarity of the target compound and the matrix researchgate.net. For the extraction of compounds from Lindera aggregata roots, solvents such as ethanol (B145695) have been used researchgate.netacs.org. Refluxing extraction with ethanol has been employed to obtain constituents that are soluble in ethanol d-nb.info. Another approach involves successive partitioning of an initial extract with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH) acs.org. Supercritical fluid extraction using CO2 has also emerged as an alternative technique for extracting heat-sensitive components frontiersin.org.

The efficiency of extraction can be influenced by factors such as the solvent used, extraction time, and the number of extraction cycles d-nb.info. For instance, in one study, ultrasonic extraction with methanol (B129727) showed improved recoveries of phytochemicals, with nearly 100% recovery achieved after two extractions for some samples nih.gov.

Chromatographic Separation Principles (e.g., HPLC, Column Chromatography)

Following the initial extraction, chromatographic techniques are essential for separating this compound from the complex mixture of compounds present in the crude extract. Column chromatography (CC) is a widely used technique for initial purification and fractionation based on differences in polarity or affinity to the stationary phase acs.orgthieme-connect.deresearchgate.net. Silica gel is a common stationary phase for normal-phase column chromatography, where elution is performed using gradients of solvent mixtures, such as increasing concentrations of ethyl acetate in petroleum ether acs.org. Reversed-phase column chromatography using RP C-18 gel with methanol-water mixtures as the mobile phase is also employed acs.org.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for further purification and analysis of this compound, offering higher resolution and efficiency compared to traditional column chromatography researchgate.netnih.govresearchgate.net. HPLC methods for this compound separation have been developed using C18 columns nih.govnih.gov. Isocratic elution with a mixture of acetonitrile (B52724) and water (containing a small percentage of phosphoric acid) has been reported nih.gov. Gradient elution with acetonitrile and 0.1% formic acid has also been used for separating this compound along with other sesquiterpene lactones nih.gov. Ultra-performance liquid chromatography (UPLC), a variation of HPLC utilizing smaller particle sizes, provides even faster separation and higher sensitivity nih.govresearchgate.net.

Preparative HPLC and High-Speed Countercurrent Chromatography (HSCCC) are techniques used for isolating larger quantities of compounds researchgate.netresearchgate.net. HSCCC, using a two-phase solvent system like light petroleum-ethyl acetate-methanol-water, has been successfully applied for the one-step separation and purification of sesquiterpene lactones from Radix linderae researchgate.netresearchgate.net.

Purity Assessment Techniques for Isolated Compounds

Ensuring the purity of isolated this compound is critical for accurate structural characterization and any subsequent studies. High-Performance Liquid Chromatography (HPLC) with UV detection is commonly used to assess the purity of isolated compounds by analyzing the chromatogram for the presence of multiple peaks researchgate.netresearchgate.net. The purity is typically expressed as a percentage based on the peak area of the target compound relative to the total peak area in the chromatogram researchgate.netresearchgate.net. Methods for simultaneous determination of this compound and other compounds using HPLC have been validated, demonstrating good linearity and recovery rates nih.govnih.gov.

Advanced Spectroscopic Characterization for Structure Determination

Spectroscopic methods are indispensable for determining the chemical structure of isolated natural products like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose, providing detailed information about the arrangement of atoms within the molecule numberanalytics.comjchps.comethz.ch. Mass spectrometry (MS), particularly in conjunction with chromatography (e.g., LC-MS/MS), is also used to determine the molecular weight and fragmentation pattern, aiding in structural confirmation nih.govresearchgate.netmdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of certain atomic nuclei to probe the molecular structure numberanalytics.comjchps.com. By analyzing the signals produced when nuclei in a molecule are exposed to a magnetic field and radiofrequency pulses, chemists can deduce information about the types of atoms present, their connectivity, and their spatial arrangement numberanalytics.comjchps.com.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional (1D) NMR experiments, such as Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR), are fundamental for structural elucidation numberanalytics.comjchps.com.

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule numberanalytics.comjchps.com. The chemical shift of a proton signal indicates its electronic environment, while the integration of the signal is proportional to the number of protons giving rise to that signal jchps.comlibretexts.org. Spin-spin splitting patterns reveal the number of neighboring protons jchps.comlibretexts.org. ¹H NMR spectra of this compound in various solvents have shown the existence of conformational isomers rsc.org. Specific proton resonances at certain chemical shifts are characteristic of this compound kcl.ac.uk.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule numberanalytics.com. The chemical shifts of ¹³C signals are indicative of the hybridization state and electronic environment of the carbon atoms. Different ¹³C NMR experiments, including broadband proton-decoupled and distortionless enhancement by polarization transfer (DEPT), help in determining the number of carbons and the types of carbon atoms (methyl, methylene, methine, or quaternary) libretexts.org. ¹³C NMR data, in conjunction with ¹H NMR data, are crucial for assembling the carbon framework and assigning functional groups in this compound researchgate.netresearchgate.net.

Analysis of 1D NMR data, including chemical shifts, splitting patterns, and integrations in ¹H NMR, and chemical shifts and multiplicities (from DEPT experiments) in ¹³C NMR, provides significant constraints on the possible structures of an unknown compound libretexts.org. This information, combined with the molecular formula obtained from mass spectrometry, allows for the proposal and verification of the this compound structure nih.gov.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms within a molecule. princeton.eduwikipedia.org Techniques such as COSY, HSQC, HMBC, and NOESY provide complementary information essential for complete structural assignment. princeton.eduwikipedia.orgresearchgate.net

COSY (COrrelation SpectroscopY): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. princeton.eduwikipedia.org By analyzing the cross-peaks in a COSY spectrum, the connectivity of proton spin systems within the molecule can be established. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC provides correlations between protons and the carbons to which they are directly attached (one-bond correlations). princeton.eduwikipedia.org This experiment is crucial for assigning proton and carbon signals that correspond to CH, CH₂, and CH₃ groups. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons that are separated by two to four bonds (long-range correlations). princeton.eduwikipedia.org This is particularly useful for establishing connectivity across quaternary carbons and for linking different spin systems identified by COSY. emerypharma.comsdsu.edu

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. princeton.eduwikipedia.org Cross-peaks in a NOESY spectrum indicate that the corresponding protons are close in space (typically within 5-7 Å), which helps in determining the relative stereochemistry and conformation of the molecule. princeton.edu

By combining the information from these 2D NMR experiments, researchers can piece together the complete carbon-hydrogen framework of this compound and deduce the relative orientation of different parts of the molecule. nih.govacs.org

Mass Spectrometry (MS) Techniques

Mass spectrometry techniques are indispensable for determining the molecular weight and elemental composition of a compound, as well as providing fragmentation patterns that aid in structural identification.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is commonly used to determine the accurate mass of a molecule, which allows for the determination of its elemental composition. nih.govacs.org ESI is a soft ionization technique suitable for polar and thermally labile compounds like this compound. HRESIMS provides a highly accurate mass-to-charge ratio ([M+H]⁺ or [M-H]⁻), which can be used to calculate the molecular formula, often with high confidence. nih.govacs.org For instance, HRESIMS data has been used to establish the molecular formulas of sesquiterpene lactones isolated from Lindera aggregata, including this compound and related compounds. nih.govacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique primarily used for the separation and identification of volatile and semi-volatile compounds. researchgate.netmdpi.com While this compound itself is a sesquiterpene lactone and may not be sufficiently volatile for standard GC-MS analysis without derivatization, GC-MS is a powerful tool for analyzing the volatile profile of the plant extract from which this compound is isolated. maxapress.comresearchgate.net This can provide context about the co-occurring volatile metabolites. maxapress.com The technique involves separating compounds based on their boiling points and interaction with a stationary phase in a GC column, followed by detection and fragmentation in a mass spectrometer. researchgate.netmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a versatile technique used to separate and analyze components in complex mixtures, including non-volatile compounds. nih.govelgalabwater.comnih.gov LC separates the mixture based on properties like polarity, while the tandem mass spectrometer (MS/MS) provides structural information through fragmentation of selected ions. nih.govnih.gov LC-MS/MS is highly sensitive and selective, making it suitable for the analysis of natural product extracts containing this compound. elgalabwater.com It can be used for both identification and quantification of this compound in complex biological matrices. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Chiroptical Spectroscopies for Absolute Configuration Assignment

Chiroptical spectroscopies are used to determine the absolute configuration of chiral molecules.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.govtechnologynetworks.com The ECD spectrum is highly sensitive to the three-dimensional structure, including the absolute configuration and conformation, of a chiral compound. technologynetworks.commdpi.com By comparing the experimental ECD spectrum of this compound with theoretically calculated ECD spectra for possible stereoisomers, the absolute configuration can be assigned. nih.govnih.govbiocrick.comresearchgate.net This computational approach, often employing Time-Dependent Density Functional Theory (TDDFT), has been successfully applied to determine the absolute configurations of natural products, including sesquiterpene lactones. nih.govtechnologynetworks.combiocrick.com

Here is a summary of the spectroscopic techniques and their applications in the structural elucidation of this compound:

| Spectroscopic Technique | Information Provided | Application in this compound Elucidation |

| 2D NMR | ||

| COSY | Proton-proton connectivity (through bonds) | Establishing proton spin systems and connectivity. |

| HSQC | One-bond proton-carbon connectivity | Assigning proton and carbon signals for CH, CH₂, CH₃ groups. |

| HMBC | Long-range proton-carbon connectivity (2-4 bonds) | Establishing connectivity across quaternary carbons and linking spin systems. |

| NOESY | Spatial proximity of protons | Determining relative stereochemistry and conformation. |

| Mass Spectrometry | ||

| HRESIMS | Accurate molecular weight, elemental composition | Determining the molecular formula. |

| GC-MS | Identification of volatile compounds | Analyzing co-occurring volatile metabolites in the source plant extract. |

| LC-MS/MS | Separation and analysis of compounds in complex mixtures | Identification and potential quantification in complex extracts. |

| Chiroptical Spec. | ||

| ECD Spectroscopy | Differential absorption of polarized light | Assigning the absolute configuration by comparison with calculated spectra. |

Optical Rotation Measurements

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. specac.com By measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrations of different chemical bonds, an IR spectrum provides a unique "fingerprint" of the molecule. specac.com Analysis of the IR spectrum of this compound would reveal characteristic absorption bands corresponding to its key functional groups, such as carbonyl stretches from the lactone ring and stretches from C-H bonds, C=C bonds, and potentially C-O bonds. specac.comwikipedia.org While detailed IR data for this compound was not found in the provided snippets, IR spectroscopy is routinely used in conjunction with other techniques like NMR and MS for structural confirmation. mdpi.comnihs.go.jp

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an experimental technique used to determine the atomic and molecular structure of a crystalline solid. nih.govwikipedia.org By analyzing the diffraction pattern produced when a crystal is exposed to a beam of X-rays, crystallographers can generate a three-dimensional picture of the electron density within the crystal, revealing the positions of atoms and their chemical bonds. wikipedia.org This method is considered definitive for confirming the solid-state structure and relative configuration of a compound. The structure of (±)-neolinderalactone has been confirmed by single crystal X-ray diffraction. unam.mx

Data Table: X-ray Crystallography Data for (±)-Neolinderalactone

| Parameter | Value (Example/Typical) | Source/Relevance to this compound |

| Crystal System | Monoclinic | Indicated by diffraction pattern nih.gov |

| Unit Cell Dimensions | a, b, c (Å), β (°) | Determined from diffraction pattern nih.gov |

| Space Group | P21/c (Example) | Common space group for chiral molecules |

| R-factor | Low value (e.g., < 0.05) | Indicates quality of the structural model |

| Number of Unique Reflections | Thousands | Data collected from crystal rotation wikipedia.org |

| Resolution | High (e.g., < 1 Å) | Indicates level of detail in the structure |

Note: Specific numerical data for the unit cell dimensions, space group, R-factor, etc., for (±)-neolinderalactone from the cited source unam.mx were not available in the provided snippets. The table above illustrates the types of data obtained from X-ray crystallography relevant to structural determination.

Computational Methods in Structure Elucidation

Computational chemistry plays an increasingly important role in complementing experimental data for structural elucidation, particularly for determining absolute configurations and confirming spectroscopic assignments. nih.gov

Quantum Chemical Calculations for Spectroscopic Property Prediction (e.g., TDDFT for ECD)

Quantum chemical calculations, such as those based on Time-Dependent Density Functional Theory (TDDFT), are widely used to predict spectroscopic properties, including Electronic Circular Dichroism (ECD) spectra. biocrick.commdpi.comrsc.org ECD spectroscopy is sensitive to the absolute configuration of chiral molecules. rsc.org By comparing the experimentally obtained ECD spectrum of a chiral compound like this compound with the spectra calculated for its possible enantiomers using TDDFT, the absolute configuration can be assigned. nih.govbiocrick.comrsc.org This approach has been successfully applied to determine the absolute configurations of sesquiterpene lactones. nih.gov

Molecular Mechanics and Density Functional Theory (DFT) for Conformation and Electronic Properties

Molecular Mechanics (MM) and Density Functional Theory (DFT) calculations are employed to explore the conformational space of a molecule and to compute its electronic properties. nih.govmdpi.comnih.govmdpi.com Understanding the preferred conformations of a flexible molecule is important because spectroscopic properties are conformation-dependent. nih.govkcl.ac.uk DFT calculations can provide insights into electronic structure, bond lengths, angles, and energies, which are valuable for verifying structural models derived from experimental data. mdpi.commdpi.comresearchgate.net The conformations of this compound having cis-1(10) and other features have been considered, highlighting the relevance of conformational analysis in its structural study. kcl.ac.uk

Computer-Assisted Structure Elucidation (CASE) Software

Computer-Assisted Structure Elucidation (CASE) software systems are expert systems that utilize spectroscopic data (such as NMR, MS, IR, and UV) to generate and rank possible chemical structures that are consistent with the experimental evidence. nih.govacdlabs.comacdlabs.commestrelab.com These programs are particularly useful for elucidating the structures of complex natural products where manual interpretation of spectroscopic data can be challenging or ambiguous. nih.govacdlabs.comacdlabs.com While the specific application of CASE software to the initial elucidation of this compound's structure was not detailed in the provided snippets, CASE systems have matured significantly and are used to determine and verify the structures of numerous complex organic compounds. nih.govacdlabs.com They work by generating candidate structures based on connectivity information derived from 2D NMR data and other spectroscopic constraints. acdlabs.comgithub.io

Biosynthesis of Neolinderalactone

Proposed Biogenetic Pathways and Precursors

The biosynthesis of neolinderalactone is proposed to proceed through the mevalonate (B85504) (MVA) pathway, which provides the universal precursors for isoprenoids. metwarebio.comwikipedia.orgnih.govnih.gov

Isoprenoid Pathway Intermediates

The mevalonate pathway begins with acetyl-CoA and, through a series of enzymatic reactions, produces the five-carbon building blocks isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). metwarebio.comwikipedia.orgnih.govnih.gov These activated isoprene (B109036) units are then condensed head-to-tail to form longer prenyl pyrophosphates. Sesquiterpenoids, including this compound, are derived from the 15-carbon precursor farnesyl pyrophosphate (FPP), which is formed by the sequential addition of IPP to DMAPP, followed by the addition of another IPP unit. nih.govacs.org

Cyclization and Rearrangement Mechanisms

The conversion of the linear FPP into the characteristic carbon skeleton of this compound involves cyclization and rearrangement reactions. While the precise cyclization mechanisms leading specifically to this compound are not fully elucidated in the provided sources, sesquiterpene biosynthesis is known to involve complex cyclases that catalyze the folding and cyclization of FPP to various carbocyclic structures. clockss.org Rearrangement reactions, such as carbocation rearrangements, are common in terpene biosynthesis and contribute to the structural diversity observed in this class of natural products. researchgate.netunam.mxsci-hub.sewiley-vch.dersc.org The presence of a rearranged carbon skeleton in some sesquiterpenoids from Lindera aggregata suggests that such rearrangements play a role in the formation of this compound. researchgate.netsci-hub.se

Oxidative Modifications and Lactone Formation

Following cyclization and any necessary rearrangements, oxidative modifications are crucial steps in the biosynthesis of sesquiterpenoid lactones like this compound. unam.mxkcl.ac.uk These modifications can include hydroxylations, dehydrogenations, and other oxidation reactions that introduce functional groups necessary for the formation of the lactone ring. The formation of the lactone ring itself typically involves an intramolecular esterification reaction, often preceded by oxidation to generate a carboxylic acid and an alcohol within the same molecule. wikipedia.orgresearchgate.net Enzymatic oxidative modification has been suggested for the formation of the lactone ring in this compound. unam.mxkcl.ac.uk

Enzymatic Steps in Biosynthesis

The biosynthesis of this compound is catalyzed by a series of enzymes that facilitate the transformations of the isoprenoid precursors into the final complex structure.

Identification of Key Biosynthetic Enzymes

While the general types of enzymes involved in sesquiterpenoid biosynthesis (e.g., prenyltransferases, cyclases, cytochrome P450 monooxygenases for oxidation) are well-known, the specific enzymes responsible for each step in the biosynthesis of this compound have not been explicitly identified in the provided search results. The identification of novel biosynthetic enzymes, particularly those involved in complex natural product pathways, often requires dedicated genetic and biochemical studies, sometimes employing retro-biosynthetic logic or genome mining approaches. nih.govharvard.edu

Characterization of Enzyme Reaction Mechanisms

The characterization of enzyme reaction mechanisms provides detailed insights into how enzymes catalyze specific chemical transformations, including substrate binding, transition state stabilization, and product release. sandiego.eduresearchgate.netnih.gov For this compound biosynthesis, characterizing the mechanisms of key enzymes, such as the cyclase responsible for the initial ring formation or the oxygenases involved in lactone formation, would involve detailed biochemical and structural studies. harvard.edunih.govplos.org However, specific details on the reaction mechanisms of enzymes directly involved in this compound biosynthesis are not available in the provided information. The formation of the lactone ring through enzymatic oxidative modification implies the involvement of enzymes capable of catalyzing oxidation and subsequent cyclization or esterification steps. unam.mxkcl.ac.ukwikipedia.orgresearchgate.net

Genetic and Transcriptomic Studies Related to Biosynthesis

Genetic and transcriptomic studies are crucial for unraveling the complex pathways involved in the biosynthesis of natural products like this compound. These studies aim to identify the genes encoding the biosynthetic enzymes and understand their regulation at the transcriptional level.

Gene Expression Analysis of Biosynthetic Clusters

Biosynthetic genes for secondary metabolites in plants are often organized into gene clusters. plos.orgnih.gov Analyzing the expression patterns of genes within these clusters can provide insights into their coordinated regulation and potential roles in the biosynthetic pathway. Transcriptomic analysis, which involves studying the complete set of RNA transcripts in a cell or tissue, allows for the identification of genes that are actively being transcribed during this compound production. nih.govmdpi.comfrontiersin.org

Studies on other plant species known to produce terpenoids have demonstrated the utility of comparative transcriptomics in identifying candidate genes involved in biosynthesis. For instance, comparative transcriptomic analyses in Lindera glauca, another species within the same genus as Lindera aggregata and Lindera strychnifolia, have revealed high expression levels of specific terpene synthase genes (TPS-a and TPS-b subfamilies) associated with the biosynthesis of monoterpenoids and sesquiterpenoids. nih.govnih.gov While these studies did not specifically focus on this compound, they highlight the potential of transcriptomic approaches to identify relevant genes in Lindera species.

Identifying biosynthetic gene clusters often involves genome mining techniques and specialized databases. frontiersin.orgsecondarymetabolites.org These tools can predict potential gene clusters based on the presence of genes encoding known biosynthetic enzymes like terpene synthases, cytochrome P450 enzymes, and transferases, which are typically involved in the modification of the core sesquiterpene skeleton.

Molecular Cloning and Heterologous Expression of Biosynthetic Enzymes

Once candidate genes involved in this compound biosynthesis are identified through genetic and transcriptomic analyses, molecular cloning techniques are employed to isolate and replicate these genes. cam.ac.uknih.gov Molecular cloning involves inserting the gene of interest into a suitable vector, such as a plasmid, which can then be introduced into a host organism for expression. nih.govnih.gov

Heterologous expression involves producing the protein encoded by the cloned gene in a host organism that does not naturally produce the compound. nih.govthermofisher.com Common host systems for heterologous expression of plant enzymes include Escherichia coli, yeast, and other plant systems. thermofisher.com Expressing individual enzymes or combinations of enzymes from the proposed biosynthetic pathway in a heterologous host allows researchers to characterize their biochemical function and confirm their catalytic activity in converting specific substrates into downstream products in the this compound pathway. This step is crucial for functionally validating the identified genes and reconstructing the biosynthetic route in vitro or in vivo.

While specific details on the molecular cloning and heterologous expression of enzymes directly involved in this compound biosynthesis were not extensively found in the provided search results, the general methodology applied to other biosynthetic pathways in plants and microbes provides a framework for how such studies would be conducted for this compound. nih.govnih.gov For example, studies on the biosynthesis of other natural products have successfully cloned and expressed genes encoding enzymes like glycosyltransferases and reductases in E. coli to elucidate their roles in the pathway. nih.govnih.gov

Synthetic Chemistry of Neolinderalactone and Its Analogues

Total Synthesis Strategies of Neolinderalactone

Total synthesis endeavors for this compound aim to construct its intricate molecular framework from simpler precursors, controlling both the connectivity and the stereochemistry of the final product.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a crucial tool in planning the synthesis of complex molecules like this compound, involving the conceptual breaking of bonds to identify simpler starting materials and intermediates. sathyabama.ac.inchemistrydocs.com For this compound, key disconnections would likely focus on the macrocyclic ring and the furan (B31954) moiety. A pivotal intermediate in some proposed strategies for related compounds is a functionalized furanone, which allows for various methods of ring closure to form the macrocycle. liverpool.ac.uk Disconnections might involve breaking carbon-carbon bonds within the macrocycle to arrive at linear or smaller cyclic precursors that can be more readily synthesized. chemistrydocs.com The furan ring could be envisioned as arising from precursors through cyclization reactions.

Stereoselective and Enantioselective Approaches

The synthesis of natural products with multiple chiral centers, such as this compound, requires precise control over stereochemistry. Stereoselective reactions favor the formation of one stereoisomer over others, while enantioselective reactions specifically produce one enantiomer in excess. chemistrydocs.cominflibnet.ac.in Achieving high stereoselectivity and enantioselectivity is paramount in this compound synthesis due to its biological activity potentially residing in a specific stereoisomer. Strategies could involve the use of chiral auxiliaries, chiral reagents, or asymmetric catalysis to control the formation of new stereocenters during key bond-forming events. chemistrydocs.comprinceton.edumdpi.com For instance, asymmetric induction can be quantified by enantiomeric excess (ee) in enantioselective reactions. inflibnet.ac.in

Methodologies for Macrocycle Formation

The construction of the 10-membered macrocycle is a critical step in the total synthesis of this compound. Macrocyclization strategies often involve forming a large ring through intramolecular reactions. Various methodologies can be employed for macrocycle formation, including ring-closing metathesis, intramolecular couplings, or cyclization reactions mediated by specific reagents or conditions. liverpool.ac.ukunivie.ac.atmdpi.com For example, intramolecular Stille coupling has been utilized in the synthesis of other macrocyclic natural products. univie.ac.at The choice of macrocyclization strategy depends on the functional groups present in the linear precursor and the desired ring size and geometry. High dilution conditions are often necessary to favor intramolecular cyclization over intermolecular polymerization.

Development of Novel Synthetic Methodologies

The synthesis of complex natural products often drives the development of new synthetic methodologies to overcome specific challenges related to their structures.

Palladium-Catalyzed Reactions in Furanone Chemistry

Palladium catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations, including the construction of heterocycles like furanones. organic-chemistry.orgclockss.org Palladium-catalyzed reactions can be employed in furanone chemistry for various purposes, such as the formation of the furan ring itself or the functionalization of pre-existing furanone cores. organic-chemistry.orgclockss.orgdigitellinc.com Examples include palladium-catalyzed annelation reactions to prepare furan rings or intramolecular oxycarbonylation of alkynes to access functionalized butenolides (a class of furanones). liverpool.ac.ukdigitellinc.com These methodologies often offer advantages in terms of efficiency, selectivity, and functional group tolerance.

Organometallic Reagents in C-C Bond Formation

Organometallic reagents play a vital role in forming carbon-carbon bonds, a fundamental process in constructing organic molecules. fiveable.menumberanalytics.comoxfordsciencetrove.comsinica.edu.tw In the context of this compound synthesis, organometallic reagents can be utilized in various C-C bond-forming reactions to assemble the carbon skeleton. fiveable.menumberanalytics.com Grignard reagents and organolithium compounds are classic examples of organometallic reagents used as powerful nucleophiles to react with carbonyl compounds, forming new C-C bonds. fiveable.meoxfordsciencetrove.compharmacy180.com Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Heck reactions, which involve organometallic intermediates, are also widely used for C-C bond formation. fiveable.me The development and application of specific organometallic reagents and catalytic systems can be crucial for achieving the desired connectivity and stereochemistry in the synthesis of complex molecules like this compound.

Furanone Epoxidation and Ring Closure Methodologies

The synthesis of furan-containing sesquiterpenes like this compound often involves the construction or modification of the furan ring. Furanone intermediates are pivotal in some synthetic strategies, serving as versatile building blocks for subsequent ring closure reactions. liverpool.ac.uk Epoxidation of furanone derivatives and subsequent ring opening or closure methodologies are key transformations in accessing the complex architecture of this compound.

While general methods for epoxide synthesis and ring-opening reactions are well-established in organic chemistry, their application in the specific context of furanone-containing germacranolides like this compound involves tailored approaches. encyclopedia.pubmdpi.comresearchgate.net For instance, strategies might involve the epoxidation of a double bond adjacent to or within a furanone moiety, followed by an intramolecular cyclization event triggered by the epoxide ring opening. liverpool.ac.ukchemrxiv.org The stereochemical outcome of such epoxidations and subsequent ring closures is crucial for establishing the correct relative and absolute configuration of stereocenters in the target molecule. beilstein-journals.org

One synthetic approach towards furanosesquiterpenes has involved palladium-catalyzed processes, including furanone epoxidation and intramolecular reactions to form larger rings. liverpool.ac.uk The precise details of furanone epoxidation and ring closure methodologies specifically applied in reported syntheses of this compound or its direct precursors highlight the challenges associated with controlling regioselectivity and stereoselectivity in these complex systems. acs.org

Synthesis of this compound Derivatives and Analogues

The synthesis of this compound derivatives and analogues is pursued for various reasons, including the exploration of structure-activity relationships and the development of simplified scaffolds for potential therapeutic applications. kcl.ac.uk These synthetic efforts often involve modifying the core this compound structure or constructing molecules that mimic its key features.

Structure-Driven Modifications for Research Purposes

Structure-driven modifications aim to probe the role of specific functional groups and structural elements in the biological activity of this compound. This involves the synthesis of analogues with targeted alterations, such as changes to the furan ring, the lactone moiety, or the germacrane (B1241064) skeleton. kcl.ac.uk

Research findings on the synthesis of such derivatives often detail multi-step sequences employing various synthetic transformations. For example, modifications might involve selective oxidation, reduction, or functional group interconversion at specific positions of a this compound precursor or a related scaffold. The synthesis of these modified structures provides crucial data for understanding how structural changes impact biological properties.

Expedient Routes to Simplified Scaffolds

Developing expedient routes to simplified scaffolds related to this compound is important for creating compound libraries for screening and for identifying minimal structural requirements for desired activity. These simplified analogues may retain key pharmacophoric elements of this compound while being more accessible synthetically.

Synthetic strategies for simplified scaffolds can involve shorter synthetic sequences or utilize more readily available starting materials compared to the total synthesis of the natural product. This might include the synthesis of fragments of this compound or the design and synthesis of molecules that incorporate the essential furanone and lactone functionalities within a less complex ring system. mdpi.commdpi.com Research in this area focuses on developing efficient and scalable methods for the preparation of these simplified analogues.

Structure Activity Relationship Sar Studies of Neolinderalactone

Design and Synthesis of Neolinderalactone Analogues for SAR Probing

The design and synthesis of this compound analogues are central to SAR studies. This process involves creating compounds that are structurally related to this compound but feature specific modifications. These modifications can include alterations to functional groups, changes in stereochemistry, or variations in the macrocyclic ring structure. The synthesized analogues are then tested in vitro to determine how these structural changes impact their biological activity. researchgate.netnih.gove3s-conferences.org The goal is to identify key structural motifs responsible for the observed potency and to understand how their modification affects the interaction with biological targets.

Correlation of Structural Motifs with In Vitro Biological Potency

Establishing a correlation between specific structural motifs in this compound analogues and their in vitro biological potency is a critical step in SAR studies. nih.govverixiv.org This involves systematically evaluating the biological activity of the synthesized analogues and comparing it to their structural differences. By analyzing these correlations, researchers can gain insights into which parts of the molecule are essential for activity and how modifications influence this activity. creative-biolabs.com

Influence of Stereochemistry on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly influence its biological activity. uou.ac.inijpsjournal.comsolubilityofthings.com For chiral molecules like this compound, different stereoisomers can exhibit distinct pharmacological properties. uou.ac.insolubilityofthings.com Studies investigating the influence of stereochemistry on this compound's activity would involve synthesizing analogues with altered configurations at chiral centers and evaluating their in vitro potency. Differences in activity among these stereoisomers can highlight the importance of specific spatial arrangements for binding to biological targets. kcl.ac.uk

Impact of Functional Group Modifications

Functional groups are specific atoms or groups of atoms within a molecule that are responsible for its characteristic chemical reactions and properties. reachemchemicals.com Modifications to functional groups in this compound can have a profound impact on its in vitro biological potency. reachemchemicals.comashp.org These modifications can alter the molecule's electronic properties, solubility, and steric profile, all of which can influence its interaction with biological targets. ashp.orgmdpi.com Studies in this area would involve synthesizing analogues where specific functional groups (e.g., hydroxyl, carbonyl) are added, removed, or chemically modified, and then assessing the resulting changes in activity. researchgate.netmdpi.com

Role of Macrocyclic Ring Conformation

This compound contains a macrocyclic ring structure. The conformation, or the three-dimensional arrangement of atoms that can be changed by rotation around single bonds, of this macrocyclic ring can play a significant role in its biological activity. diva-portal.orgrsc.org The flexibility and preferred conformations of macrocycles can influence their ability to bind to specific biological targets. diva-portal.orgrsc.org SAR studies investigating the role of macrocyclic ring conformation might involve synthesizing constrained analogues or using computational methods to understand how the ring's shape affects activity. nih.govchemrxiv.org Changes in conformation can impact how the molecule presents its functional groups and interacts with the binding site of a target protein. diva-portal.org

Computational SAR Modeling

Computational SAR modeling utilizes computational techniques to analyze and predict the relationship between chemical structure and biological activity. creative-biolabs.comnih.govuni-bonn.de These methods can complement experimental SAR studies by providing insights into the molecular properties that govern activity and by predicting the activity of un ещёSynthesis of all possible combinations of structurally related drug candidates is challenging, time consuming, and labor intensive. Quantitative structural activity relationship (QSAR) analysis has been strategically utilized in rational drug design to address these challenges. QSAR analysis is particularly relevant for rapid screening of potential drug candidates in order to prepare lead compounds in rational drug design. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a specific computational SAR method that aims to establish a mathematical relationship between a molecule's structural descriptors and its biological activity. creative-biolabs.comnih.govcmu.ac.th By correlating numerical descriptors representing various structural and physicochemical properties with quantitative measures of biological activity (e.g., IC50 values), QSAR models can be developed. creative-biolabs.comcmu.ac.thmdpi.com These models can then be used to predict the activity of new, untested compounds and to identify the key molecular properties that contribute to the observed potency. nih.govcmu.ac.thmdpi.comnih.gov QSAR analysis of this compound could involve calculating descriptors for this compound and its analogues and building models to predict their in vitro potency based on these descriptors. cmu.ac.thmdpi.com

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 12311262 |

| Linderalactone (B1675478) | 39730 |

Interactive Data Table (Example - Hypothetical Data for Illustration)

Pharmacophore Modeling for Target Interaction Prediction

Pharmacophore modeling is a key technique in computer-aided drug design used to identify the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target and to elicit or block a biological response. nih.govdovepress.com It represents an abstract description of stereoelectronic molecular properties, rather than specific functional groups or structural fragments. nih.govdovepress.com Pharmacophore models can be derived from known active ligands (ligand-based) or from the 3D structure of the target receptor (structure-based). nih.govfiveable.menih.govresearchgate.net These models are valuable for virtual screening, scaffold hopping, and guiding the design of new compounds with desired properties. nih.govdovepress.comfiveable.menih.govresearchgate.netmdpi.comnih.gov

Predicting drug-target interactions (DTIs) is a fundamental aspect of drug discovery and development. nih.govrjeid.comarxiv.orgmdpi.com Computational approaches, including docking simulations and pharmacophore modeling, play a significant role in this process by helping to identify potential targets and understand the molecular basis of interactions. nih.govrjeid.comarxiv.orgmdpi.comnih.govnih.gov

While comprehensive pharmacophore modeling studies specifically focused on this compound across a wide range of targets are not extensively documented in the immediately available literature, in silico methods have been applied to predict its interaction with specific biological targets. One notable application involves the prediction of this compound's potential cosmetic whitening effects through the assessment of its tyrosinase inhibitory activity using docking simulations. researchgate.net Tyrosinase is an enzyme crucial for melanin (B1238610) production, and its inhibition is a strategy for treating skin hyperpigmentation. researchgate.net

In a study investigating natural compounds from Lindera aggregata and other herbs for their potential tyrosinase inhibitory effects, this compound was evaluated using docking simulations with a human homology tyrosinase model. researchgate.net this compound was identified as one of nine constituents from the studied plants that showed more favorable binding scores to tyrosinase compared to standard whitening agents like arbutin (B1665170) and kojic acid. researchgate.net This suggests a potential for high-potency tyrosinase inhibition. researchgate.net

The docking simulations predicted the binding affinity and modes of interaction. For most of the top-ranking compounds in this study, including this compound, interactions were predicted to occur within the tyrosinase active site, involving residues such as His202, Val484, Asn364, and Ala490. researchgate.net These compounds, characterized primarily as polyphenols or polyketones, are suggested to exert their inhibitory effect, at least in part, by chelating copper ions present in the tyrosinase active site. researchgate.net

The predicted binding score for this compound in the tyrosinase docking study provides a quantitative measure of its potential interaction strength with the target enzyme.

| Compound | Predicted Tyrosinase Binding Score (Surflex-Dock) |

| This compound | More favorable than arbutin and kojic acid* |

*Note: The exact numerical score for this compound was not provided in the abstract, but it was ranked among the top nine compounds with scores more favorable than the standards. researchgate.net

These in silico findings predict a plausible mechanism for this compound's potential biological activity related to tyrosinase inhibition, highlighting the utility of computational methods like docking and the principles underlying pharmacophore modeling in predicting target interactions even when a dedicated pharmacophore model for the specific compound-target pair is not explicitly published. Further experimental validation would be necessary to confirm this predicted interaction and its biological significance.

Mechanistic Investigations of Neolinderalactone S Biological Activities in Vitro and Cellular Models

Modulation of Cellular Processes in In Vitro Models

In vitro studies using various cellular models have been instrumental in elucidating how Neolinderalactone interacts with biological systems at a cellular level. These investigations provide insights into its potential therapeutic applications by examining its impact on fundamental cellular processes such as proliferation, viability, and inflammatory responses.

Effects on Cell Proliferation and Viability (e.g., cancer cell lines)

Research has investigated the effects of this compound on the proliferation and viability of various cancer cell lines. Studies on the plant Lindera aggregata, from which this compound can be isolated, have shown anti-tumor effects in in vitro and in vivo studies. nih.govresearchgate.net While specific data on this compound's direct effects on a wide range of cancer cell lines were not extensively detailed in the provided search results, the broader studies on Lindera aggregata suggest potential activity against cancer cells. nih.govresearchgate.net Cell viability assays, such as the MTT assay, are commonly used to measure the metabolic activity of cells as an indicator of viability and proliferation in response to treatments. oncotarget.comgavinpublishers.comamegroups.orgresearchgate.net

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

The induction of apoptosis (programmed cell death) and cell cycle arrest are critical mechanisms by which potential therapeutic compounds can inhibit cancer cell growth. Studies on the pharmacological effects of compounds from the genus Lindera, which includes this compound, have reported antitumour activities and the induction of apoptosis. researchgate.net While direct studies on this compound's specific mechanisms for inducing apoptosis and cell cycle arrest were not explicitly detailed in the provided results, the antitumour activity observed in studies involving Lindera species suggests that this compound may contribute to these effects. researchgate.net Cell cycle arrest and apoptosis are closely linked processes, and imbalances between them can contribute to cancer development. researchgate.net Targeting pathways involved in cell cycle regulation and apoptosis is a strategy in cancer therapy. nih.govmdpi.com

Hepatoprotective Mechanisms in Cellular Models (e.g., HepG2 cells)

Hepatoprotective effects, particularly in cellular models like HepG2 cells, have been explored for compounds from the Lindera genus. HepG2 cells are a widely used human hepatoma cell line for in vitro hepatoprotective studies and for assessing drug toxicity. researchgate.netnih.gov Studies have shown that compounds like linderagalactone E and linderalactone (B1675478), also found in Lindera species, exhibit hepatoprotective activity against oxidative damage in HepG2 cells. researchgate.net While direct studies on this compound's specific hepatoprotective mechanisms in HepG2 cells were not detailed, the observed activity of related compounds suggests a potential for this compound to also exert protective effects on liver cells. researchgate.net Hepatoprotective effects in HepG2 cells can involve mechanisms such as improving cell viability and attenuating cell damage induced by toxic substances. nih.govfrontiersin.org

Molecular Target Identification and Pathway Elucidation

Identifying the specific molecular targets and pathways modulated by this compound is crucial for understanding its biological activities at a deeper level.

Protein-Ligand Interaction Analysis (e.g., direct binding assays, enzyme kinetics)

Protein-ligand interaction analysis is a crucial step in understanding how a compound exerts its biological effects. This can involve direct binding assays to determine if and how strongly a compound binds to a target protein, or enzyme kinetics studies to assess the compound's effect on enzyme activity. nuvisan.comeppendorf.com Enzyme kinetics describes the rate of enzyme-catalyzed reactions and how it is affected by factors such as substrate and inhibitor concentrations. eppendorf.com Techniques like UV-Visible absorption spectroscopy can be used to monitor enzyme kinetics by measuring changes in substrate or product concentration over time. thermofisher.com Surface plasmon resonance (SPR) is another method used in enzyme kinetic assays, often in a competitive format involving antibodies. nih.gov While the general principles of these assays are well-established, specific published data detailing this compound's direct binding to proteins or its effects on enzyme kinetics were not found in the initial search results.

Investigation of Receptor Binding and Activation

Receptor binding and activation studies are essential for compounds that may act through cellular receptors, such as nuclear receptors or G-protein-coupled receptors (GPCRs). These studies investigate whether a compound can bind to a receptor and subsequently trigger a cellular response. Ligand binding can induce conformational changes in receptors, leading to their activation and downstream signaling. frontiersin.orgelifesciences.orgresearchgate.net For instance, nuclear receptors are ligand-activated transcription factors where ligand binding to the ligand-binding domain (LBD) can cause conformational changes that influence interactions with co-activators or co-repressors and affect transcriptional activation. researchgate.netembopress.org GPCR activation involves conformational changes, including the outward movement of transmembrane helix 6, triggered by ligand binding. elifesciences.org While the importance of receptor binding and activation mechanisms is clear in pharmacology, specific research detailing this compound's interaction with and activation of particular receptors was not identified in the provided search results.

Gene and Protein Expression Profiling in Response to this compound

Analyzing changes in gene and protein expression in cells treated with this compound can provide comprehensive insights into the cellular pathways and processes affected by the compound.

Transcriptomic analysis, using techniques like RNA sequencing (RNA-seq) and quantitative real-time PCR (qPCR), allows for the measurement of gene expression levels across the genome or for specific genes, respectively. lubio.chbiocompare.com RNA-seq provides a broad view of all RNA molecules in a sample, enabling the identification of upregulated, downregulated, or unchanged genes in response to a treatment. lubio.ch qPCR is a more targeted approach, often used to validate findings from RNA-seq or to quantify the expression of a smaller set of genes. lubio.chbiocompare.comnih.gov Both methods quantify transcript abundance, although they involve different experimental and bioinformatic procedures. nih.gov While these techniques are standard in cellular mechanistic studies, specific published transcriptomic data for cell lines treated with this compound were not found in the search results.

Proteomic approaches focus on the large-scale study of proteins, including their abundance, modifications, and interactions. silantes.com Quantitative proteomics aims to systematically identify and quantify proteins within a sample to elucidate changes in protein expression levels in response to various stimuli. silantes.com Techniques like mass spectrometry-based proteomics, including methods utilizing stable isotope labeling (e.g., SILAC) or label-free quantification, are employed to compare protein levels across different conditions. silantes.combioconductor.orguthsc.edu These methods can reveal how this compound treatment affects the protein landscape of a cell. silantes.com Despite the relevance of proteomics in understanding cellular responses, specific published proteomic data detailing protein abundance or modification changes in response to this compound treatment were not present in the initial search results.

Transcriptomic Analysis (e.g., RNA-seq, qPCR) in Treated Cell Lines

Computational Molecular Modeling for Mechanistic Insight

Computational molecular modeling techniques, particularly molecular docking, are widely used to predict and understand the interactions between small molecules like this compound and target proteins at an atomic level. ijpras.comnumberanalytics.comnih.gov

Molecular docking simulations predict the preferred binding orientation (binding mode) and affinity of a ligand to a receptor. ijpras.comnumberanalytics.comnih.gov This technique is valuable in drug discovery and mechanistic studies for identifying potential binding sites and understanding the nature of protein-ligand interactions, such as hydrogen bonding, van der Waals forces, and pi-pi stacking. numberanalytics.commdpi.com Docking algorithms explore the conformational space of the ligand and evaluate binding energy using scoring functions. numberanalytics.com Both rigid and flexible docking methods exist, with induced fit docking accounting for conformational changes in both the ligand and receptor upon binding. ijpras.comschrodinger.com Molecular dynamics simulations can further refine docking results and assess the stability of protein-ligand complexes. mdpi.comschrodinger.com While molecular docking is a common tool in studying compound-target interactions, specific published molecular docking studies involving this compound and predictions of its binding modes with particular proteins were not found in the provided search results.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. researchgate.netresearchgate.net By simulating the dynamic behavior of biomolecular systems, such as proteins interacting with ligands, MD simulations can provide atomic-level insights into binding mechanisms, conformational changes, and interaction stability. researchgate.netnih.gov These simulations numerically solve Newton's equations of motion for a system of particles, allowing researchers to observe the time-dependent evolution of the molecular system. researchgate.net

MD simulations are a valuable tool in drug discovery and molecular biology for understanding protein-ligand interactions. nih.govmdpi.com They can help to identify key interactions between a ligand and its binding pocket, predict conformational rearrangements induced by ligand binding, and refine potential ligand poses. nih.gov Furthermore, MD simulations can be used to estimate binding affinities and elucidate binding pathways. nih.govmdpi.com

Advanced Analytical Method Development for Neolinderalactone Research

Quantitative Analytical Methodologies for Research Samples

Quantitative analysis of Neolinderalactone in various research samples, often plant extracts, requires sensitive and reliable techniques. Ultra-High Performance Liquid Chromatography (UHPLC) coupled with various detection methods, Parallel Reaction Monitoring (PRM), and Isotope Dilution Mass Spectrometry (IDMS) are prominent in this regard.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with detection

UHPLC is a widely used technique for the separation of complex mixtures due to its high speed, enhanced sensitivity, and specificity. nih.govrsc.org In this compound research, UHPLC is frequently coupled with mass spectrometry (MS) for both qualitative and quantitative analysis. researchgate.netnih.govacs.org For instance, UHPLC coupled with high-resolution electrospray ionization quadrupole orbitrap mass spectrometry (UHPLC-HR-ESI-Q-Orbitrap) has been employed to investigate the chemical profiles of Lindera aggregata extracts, leading to the identification of numerous compounds including this compound. nih.govrsc.org UHPLC systems utilizing C18 columns with specific dimensions and particle sizes are commonly used for the chromatographic separation of this compound and other related compounds. nih.govacs.org Mobile phases typically consist of a gradient elution system involving water and organic solvents like methanol (B129727) or acetonitrile (B52724), often with the addition of a small percentage of formic acid. nih.govrsc.org Detection is frequently achieved using UV detectors at specific wavelengths or through coupled mass spectrometry, which provides molecular weight and fragmentation information. mdpi.comresearchgate.net

Parallel Reaction Monitoring (PRM) for Targeted Quantification

Parallel Reaction Monitoring (PRM) is a targeted mass spectrometry-based method that allows for the sensitive and accurate quantification of selected compounds in complex samples. frontiersin.orgcreative-proteomics.commdpi.comnih.gov This technique is particularly useful for quantifying specific phytochemicals like this compound in plant extracts. researchgate.netrsc.org In PRM, precursor ions of the target compound are selected and fragmented, and all resulting fragment ions are monitored at high resolution and mass accuracy using an Orbitrap mass analyzer. frontiersin.orgcreative-proteomics.commdpi.com This provides a high degree of specificity and reduces interference from the sample matrix. creative-proteomics.commdpi.com A method utilizing UHPLC coupled with high-resolution electrospray ionization quadrupole orbitrap mass spectrometry in PRM mode has been developed and validated for the simultaneous quantification of multiple compounds, including this compound, in Lindera aggregata extracts. researchgate.netnih.govrsc.org This approach has demonstrated good linearity, sensitivity, and accuracy for the quantification of target analytes. researchgate.netrsc.org

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques combine different analytical methods to provide more comprehensive information about the components of a mixture. LC-NMR and LC-HRMS-SPE-NMR are powerful examples used for the detailed characterization and structural elucidation of natural products like this compound.

LC-NMR for On-Line Structural Elucidation

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a hyphenated technique that couples the separation power of LC with the structural elucidation capabilities of NMR spectroscopy. mdpi.comijarsct.co.inslideshare.netnih.govwisdomlib.org This online approach allows for the acquisition of NMR spectra of compounds as they elute from the LC column, providing detailed structural information without the need for preparative isolation. mdpi.comnih.gov LC-NMR is particularly valuable for the analysis of complex natural product extracts where isolating individual components can be challenging. mdpi.comwisdomlib.org Different operational modes, such as on-flow, stop-flow, and loop-storage, can be employed in LC-NMR to optimize sensitivity and spectral quality. mdpi.comslideshare.net While direct online LC-NMR can face sensitivity limitations, advancements in technology, including cryo-probes and microcoil probes, have significantly improved its detection limits. mdpi.comresearchgate.netamazon.com The technique provides rich structural data, including connectivity and stereochemistry, which is crucial for the unambiguous identification of compounds. ijarsct.co.in

LC-HRMS-SPE-NMR for Bioactive Component Identification

The combination of Liquid Chromatography, High-Resolution Mass Spectrometry, Solid Phase Extraction, and Nuclear Magnetic Resonance (LC-HRMS-SPE-NMR) represents a powerful integrated platform for the comprehensive characterization and identification of bioactive components in complex mixtures. nih.govfrontiersin.orgnih.govnih.govresearchgate.net This approach leverages the strengths of each technique: LC for separation, HRMS for accurate mass and fragmentation data, SPE for trapping and concentrating analytes and facilitating solvent exchange, and NMR for detailed structural elucidation. nih.govfrontiersin.orgnih.govnih.gov The SPE unit is crucial as it allows for the temporary retention of eluting peaks from the LC, enabling concentration and subsequent transfer to the NMR probe in a deuterated solvent compatible with NMR analysis. nih.govnih.govchromatographyonline.com This overcomes some of the sensitivity limitations associated with direct online LC-NMR and allows for the acquisition of high-quality 1D and 2D NMR spectra even for low-abundance compounds. researchgate.netnih.govchromatographyonline.com LC-HRMS-SPE-NMR is particularly effective for the identification of bioactive compounds directly from crude extracts, accelerating the discovery and characterization process. nih.goviapchem.org This integrated workflow provides complementary MS and NMR data for a single chromatographic peak, significantly enhancing the confidence in structural assignments. nih.govnih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a hyphenated technique that combines the high separation efficiency of capillary electrophoresis with the sensitive detection and identification capabilities of mass spectrometry. wikipedia.orgchromatographytoday.com CE separates analytes based on their charge and size through an electric field applied across a capillary filled with an electrolyte. wikipedia.org The separated components are then introduced into a mass spectrometer, which measures their mass-to-charge ratio (m/z), providing molecular weight information and aiding in identification. wikipedia.orgchromatographytoday.com

CE-MS is particularly well-suited for the analysis of charged or polar molecules, which aligns with the characteristics of many natural products like this compound. chromatographytoday.com Its advantages include high resolving power, sensitivity, and the ability to analyze small sample volumes. wikipedia.orgchromatographytoday.com CE-MS has been applied in various fields, including the analysis of metabolites in biological samples and compounds in plant extracts. chromatographytoday.comdiva-portal.org While the provided search results discuss CE-MS in general and for analyzing various compounds including metabolites, proteins, and amino acids, specific detailed research findings on the application of CE-MS solely for this compound analysis were not prominently featured. However, the general principles and applications of CE-MS in natural product analysis suggest its potential utility for the separation and characterization of this compound from complex mixtures.

Advanced Spectroscopic Characterization Methodologies in Research Settings

Spectroscopic methods provide detailed information about the structure, dynamics, and interactions of molecules. Advanced techniques in Nuclear Magnetic Resonance (NMR) and imaging are vital for comprehensive characterization of compounds like this compound.

Advanced NMR Pulse Sequences for Complex Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. supermagnetic.cnnumberanalytics.com Advanced NMR pulse sequences are designed to overcome limitations of basic NMR experiments, particularly when dealing with complex molecules or mixtures. These sequences can enhance spectral resolution, improve sensitivity, and provide specific structural correlations. numberanalytics.comnews-medical.net

Advanced NMR techniques relevant to structural characterization include two-dimensional (2D) NMR experiments such as COSY, HSQC, HMBC, and NOESY, which provide information about connectivity and spatial proximity of atoms within a molecule. numberanalytics.comnews-medical.net Other advanced methods like DEPT and INADEQUATE help in identifying different types of carbon atoms and determining carbon-carbon connectivity. numberanalytics.com The development of new pulse sequences and advancements in probe technology and high magnetic fields further enhance NMR capabilities for detailed structural analysis. supermagnetic.cnnews-medical.net While the search results highlight the power of advanced NMR for structural characterization of complex molecules and the development of pulse sequences for various applications including solid-state NMR and flow compensation, specific detailed research findings applying these advanced pulse sequences solely to this compound were not extensively detailed. However, the complexity of natural products often necessitates the use of such advanced NMR techniques for complete and accurate structural assignment.

Imaging Techniques for Cellular Distribution Studies

Imaging techniques are essential for visualizing the distribution and localization of compounds within cells and tissues. This is crucial for understanding the cellular targets and mechanisms of action of bioactive molecules like this compound.

Various imaging modalities can be employed for studying cellular distribution. Optical microscopy techniques, including fluorescence microscopy and super-resolution microscopy (SRM) like STED, SMLM (PALM/STORM), and SIM, offer high spatial resolution, allowing visualization at the cellular and even subcellular level. nih.govnih.govhalolabs.commdpi.com These techniques often require labeling the compound of interest with a fluorescent tag or utilizing its intrinsic fluorescence if applicable. nih.govhalolabs.com Electron microscopy techniques, such as transmission electron microscopy (TEM) and scanning electron microscopy (SEM), can provide even higher resolution ultrastructural information. mdpi.com Advanced approaches like volume electron microscopy (vEM) integrate TEM- and SEM-based methods for 3D ultrastructural imaging. mdpi.com Chemical imaging techniques like Secondary Ion Mass Spectrometry (SIMS) and Synchrotron X-Ray Fluorescence (S-XRF) can provide information about the elemental or molecular composition and distribution within cells and tissues without the need for labeling. ufz.de

While the search results discuss various imaging techniques for studying cellular dynamics, drug delivery, and molecular localization, specific detailed research findings on the application of these imaging techniques solely for studying the cellular distribution of this compound were not provided. The selection of an appropriate imaging technique for this compound would depend on factors such as the required spatial resolution, the ability to label the compound, and the nature of the cellular environment being studied.

Compound Information

Future Research Directions and Unexplored Avenues

Development of More Potent and Selective Analogues

Future research should focus on synthesizing and evaluating analogues of Neolinderalactone to potentially enhance its potency and selectivity for specific biological targets. The structural complexity of sesquiterpenoids like this compound presents opportunities for chemical modifications to explore structure-activity relationships. researchgate.netliverpool.ac.uk Developing analogues could lead to compounds with improved efficacy and reduced off-target effects, broadening their therapeutic potential.

Elucidation of Additional Molecular Targets and Pathways

While some studies may have identified initial biological activities, a deeper understanding of the precise molecular targets and signaling pathways modulated by this compound is crucial. Future research should employ advanced biochemical and cell biology techniques to map the interactions of this compound within cellular systems. Identifying these targets and pathways will provide insights into its mechanisms of action and help predict potential therapeutic uses. Research suggests that compounds from Lindera aggregata, including sesquiterpenoids, can influence various pathways, such as those involved in inflammation and apoptosis. nih.govnih.gov

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a comprehensive understanding of this compound's effects, future research should integrate data from various omics disciplines, including genomics, transcriptomics, proteomics, and metabolomics. This systems-level approach can reveal how this compound influences global biological processes, identifies biomarkers of response, and uncovers complex interactions within biological networks. While multi-omics studies have been applied to extracts of the source plant, applying this approach specifically to this compound is a valuable future direction. researchgate.net

Advanced Synthetic Strategies for Complex Architectures

The synthesis of this compound and its analogues can be challenging due to its complex molecular architecture. liverpool.ac.uk Future research should explore and develop advanced synthetic methodologies to enable more efficient, cost-effective, and scalable production of this compound and its derivatives. This includes investigating novel catalytic reactions, stereoselective synthesis, and potentially biocatalytic approaches. Progress in synthetic strategies is essential for providing sufficient quantities of the compound for extensive biological testing and potential development. acs.orglookchem.comdeepdyve.com

Computational Chemistry in Predictive Modeling and Design

Computational chemistry techniques, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can play a significant role in future this compound research. These tools can be used to predict potential molecular targets, design novel analogues with desired properties, and understand the binding interactions and conformational dynamics of this compound. nih.govunam.mxresearchgate.netcolab.ws Integrating computational approaches with experimental studies can accelerate the discovery and optimization of this compound-based compounds.

常见问题

Q. What methodological approaches are used to isolate Neolinderalactone from Lindera species, and how is purity ensured?

this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as silica gel column chromatography or HPLC. Purity is validated using melting point analysis (116–118°C), optical rotation ([α]D +100° in ethanol), and spectroscopic methods (NMR, MS). Plant material sourcing (e.g., Lindera strychnifolia) and seasonal variation must be documented to ensure reproducibility .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

Key techniques include:

- 1D/2D NMR (e.g., distinguishing germacrane-type sesquiterpene lactone signals like δ 5.4–6.0 ppm for furan protons).

- X-ray crystallography for absolute stereochemistry confirmation.

- Mass spectrometry (HRMS) to verify molecular formula (C15H16O3). Cross-referencing with literature data (e.g., J. Org. Chem. 1984) is essential .

Q. How can researchers validate the identity of this compound in novel plant sources?